molecular formula C9H10ClN3 B1636292 1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine CAS No. 554407-29-3

1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine

Cat. No.: B1636292
CAS No.: 554407-29-3
M. Wt: 195.65 g/mol
InChI Key: UOZTVRXSIYUKPH-UHFFFAOYSA-N
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Description

1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine is a heterocyclic compound that features a chloro-substituted imidazo[1,2-A]pyridine core. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with an imidazole derivative in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-A]pyridine: A parent compound with similar structural features but lacking the chloro and methylamine substitutions.

    6-Chloro-imidazo[1,2-A]pyridine: Similar structure but without the methylamine group.

    2-Methyl-imidazo[1,2-A]pyridine: Similar structure but without the chloro group.

Uniqueness

1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine is unique due to the presence of both chloro and methylamine groups, which confer distinct chemical reactivity and biological activity. These substitutions enhance its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in pharmaceutical research .

Properties

IUPAC Name

1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-11-4-8-6-13-5-7(10)2-3-9(13)12-8/h2-3,5-6,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZTVRXSIYUKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN2C=C(C=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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